

Physical and chemical properties of Forsythoside H

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Forsythoside H

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An In-depth Technical Guide to Forsythoside H

Introduction

Forsythoside H is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of *Forsythia suspensa* (Thunb.) Vahl.[1][2]. As a member of the phenylethanoid glycoside family, which are known for their wide range of biological activities, **Forsythoside H** has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects[1][3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of **Forsythoside H**, its biological activities, and the experimental protocols used for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

Forsythoside H is a brown amorphous powder[2]. Its molecular structure consists of a 3,4-dihydroxyphenylethyl moiety linked to a glucose unit, which is in turn acylated with a caffeoyl group and further linked to a rhamnose sugar. It is a positional isomer of the more commonly known Forsythoside A[2].

Table 1: Physical and Chemical Properties of **Forsythoside H**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₆ O ₁₅	[2][5]
Molecular Weight	624.59 g/mol	[1][5]
Exact Mass	624.205444 Da	[6]
Appearance	Brown amorphous powder	[2]
Solubility	Soluble in DMSO and ethanol. A stock solution can be prepared in DMSO. For in vivo studies, a working solution can be prepared using DMSO, PEG300, Tween-80, and saline.	[1][7]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[1][8]

Spectral Data

The structure of **Forsythoside H** has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 2: Spectroscopic Data for **Forsythoside H**

Technique	Data	Reference
IR (KBr) ν_{\max} cm ⁻¹	3339 (hydroxyl), 2941, 1694 (carbonyl), 1601, 1518	[2]
HRESIMS m/z	623.1960 [M-H] ⁻ (calculated for C ₂₉ H ₃₅ O ₁₅ : 623.1976)	[2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for **Forsythoside H** (in CD₃OD)[2]

No.	δH (ppm)	δC (ppm)
Phenylethanoid Moiety		
1	131.5	117.1
2	6.54 (br. s)	
3	146.1	
4	144.6	
5	6.55 (d, J=8.4 Hz)	116.4
6	6.41 (dd, J=8.4, 1.8 Hz)	121.2
7	2.78 (t, J=7.2 Hz)	36.6
8	3.94 (m), 3.65 (m)	71.9
Glucopyranosyl Moiety		
1'	4.49 (d, J=8.4 Hz)	100.2
2'	4.64 (t, J=8.4 Hz)	73.4
3'	3.42 (m)	74.1
4'	3.44 (m)	70.7
5'	3.38 (m)	75.5
6'	3.82 (m), 3.55 (m)	68.7
Rhamnopyranosyl Moiety		
1''	4.60 (br. s)	102.6
2''	3.88 (m)	72.1
3''	3.65 (m)	72.3
4''	3.32 (m)	73.9
5''	3.58 (m)	70.2
6''	1.10 (d, J=6.0 Hz)	17.9

Caffeoyl Moiety		
1"	127.8	
2"	7.06 (br. s)	115.2
3"	146.8	
4"	149.6	
5"	6.76 (d, J=7.2 Hz)	116.4
6"	7.01 (br. d, J=8.4 Hz)	123.0
7"	7.49 (d, J=16.2 Hz)	147.8
8"	6.27 (d, J=16.2 Hz)	114.6
9"	168.4	

Biological Activities and Signaling Pathways

Forsythoside H exhibits notable antioxidant and anti-inflammatory properties. These activities are attributed to its chemical structure, particularly the presence of catechol moieties, which are effective radical scavengers.

Antioxidant Activity

Forsythoside H has demonstrated significant antioxidant potential. In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, **Forsythoside H** exhibited an IC₅₀ value of 17.7 µg/mL, indicating its capacity to neutralize free radicals[3][4]. The antioxidant activity of phenylethanoid glycosides is crucial for their protective effects against oxidative stress-related diseases.

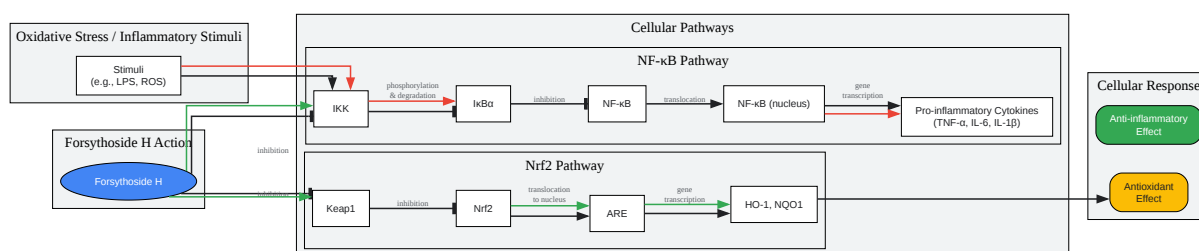
Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of **Forsythoside H** are limited, the activities of related compounds, such as Forsythoside A and B, provide insights into its potential pathways. These compounds are known to modulate key inflammatory signaling cascades. It is plausible that **Forsythoside H** exerts its anti-inflammatory effects through

similar mechanisms, such as the inhibition of pro-inflammatory cytokine production and the modulation of NF- κ B and Nrf2 signaling pathways[9][10].

- **NF- κ B Signaling Pathway:** The NF- κ B pathway is a central regulator of inflammation. Forsythosides A and B have been shown to inhibit the activation of NF- κ B, thereby downregulating the expression of inflammatory mediators like TNF- α , IL-1 β , and IL-6[9][11].
- **Nrf2/HO-1 Signaling Pathway:** The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by forsythosides leads to the production of antioxidant enzymes, which in turn can suppress inflammatory responses[10][12].

Below is a diagram illustrating the potential anti-inflammatory and antioxidant signaling pathways modulated by **Forsythoside H**, based on the known mechanisms of related forsythosides.



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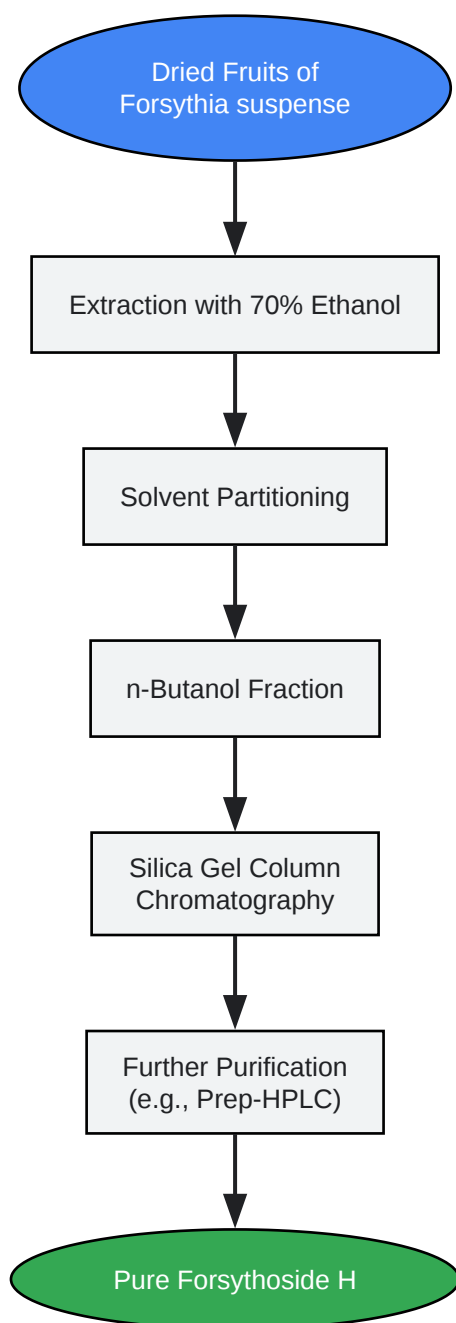
Caption: Potential signaling pathways of **Forsythoside H**.

Experimental Protocols

Extraction and Isolation of Forsythoside H

The following protocol describes a general method for the extraction and isolation of **Forsythoside H** from the fruits of Forsythia suspense[2].

- **Extraction:** The air-dried and powdered fruits of Forsythia suspense are extracted with 70% ethanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which is rich in phenylethanoid glycosides, is collected.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a silica gel column. A gradient elution is performed using a mixture of chloroform and methanol, with an increasing proportion of methanol.
- **Further Purification:** Fractions containing **Forsythoside H** are further purified using repeated column chromatography, often on Sephadex LH-20 or by using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



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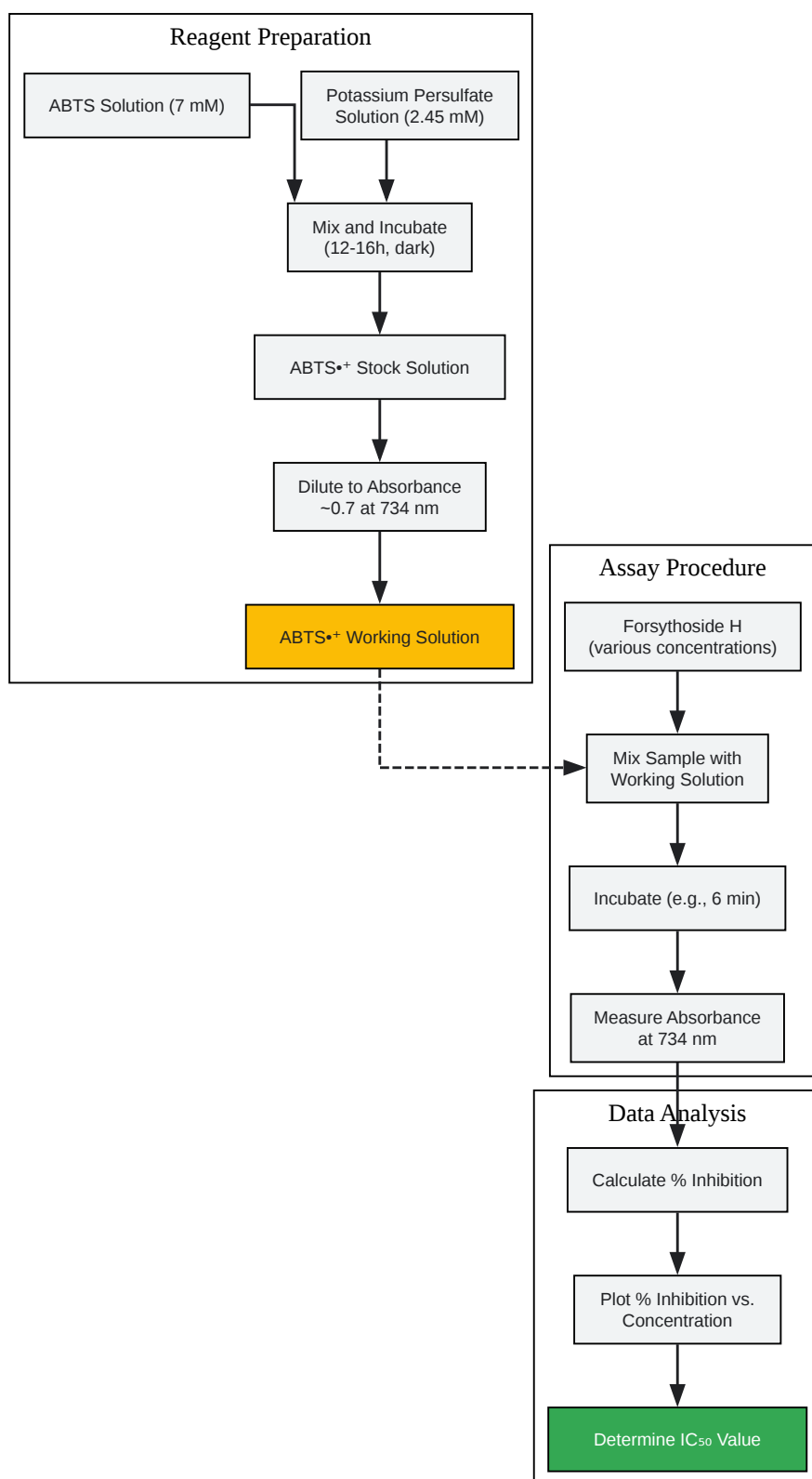
Caption: Workflow for **Forsythoside H** extraction and isolation.

Antioxidant Activity Assays

The antioxidant activity of **Forsythoside H** can be evaluated using various in vitro assays. The ABTS assay is a common method used for this purpose.

ABTS Radical Scavenging Assay Protocol[3][13][14]

- **Reagent Preparation:** Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS^{•+}).
- **Working Solution:** Dilute the ABTS^{•+} solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- **Assay Procedure:**
 - Add a small volume of the **Forsythoside H** solution (at various concentrations) to the ABTS^{•+} working solution.
 - Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
 - Measure the absorbance at 734 nm.
- **Calculation:** The percentage of inhibition of the ABTS radical is calculated using the following formula:
 - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the ABTA^{•+} solution without the sample, and A_{sample} is the absorbance in the presence of the sample.
- **IC₅₀ Determination:** The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentration.



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Caption: Workflow for the ABTS antioxidant assay.

Conclusion

Forsythoside H is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its well-defined chemical structure and the availability of extraction and isolation protocols make it an accessible target for further research. Future studies should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory effects and evaluating its therapeutic potential in various disease models. This guide provides a foundational resource for scientists and researchers interested in exploring the pharmacological applications of **Forsythoside H**.

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- To cite this document: BenchChem. [Physical and chemical properties of Forsythoside H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2536805#physical-and-chemical-properties-of-forsythoside-h]

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